3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

Catalog No.
S12985471
CAS No.
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

Product Name

3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde

IUPAC Name

3-(3-methylpyrazol-1-yl)benzaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-9-5-6-13(12-9)11-4-2-3-10(7-11)8-14/h2-8H,1H3

InChI Key

UOKCKGBTQQCOBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC(=C2)C=O

3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by the presence of a pyrazole ring and a benzaldehyde functional group. This compound features a benzaldehyde moiety attached to the 3-position of a 3-methyl-1H-pyrazole structure, which contributes to its unique chemical properties. The molecular formula for this compound is C_10H_10N_2O, and its structure can be represented as:

text
N / \ C C || | C C || | C----C \ / C

The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with pyrazole derivatives.

Typical of aldehydes and heterocycles, such as:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to produce bis-pyrazole derivatives.
  • Knoevenagel Condensation: This reaction can be utilized for synthesizing more complex structures by reacting with active methylene compounds.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Compounds containing pyrazole rings have been extensively studied for their biological activities. Research indicates that 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde exhibits:

  • Antioxidant Properties: Similar pyrazole derivatives have shown significant radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases .
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological development .

Several synthetic routes are available for producing 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde:

  • One-Pot Multi-Component Reactions: This method involves the simultaneous reaction of 3-methyl-1H-pyrazole with benzaldehyde and other reagents under optimized conditions, often using catalysts like sodium acetate .
  • Knoevenagel Condensation: Reacting 3-methyl-1H-pyrazole with benzaldehyde in the presence of a base can yield the desired product efficiently.
  • Ultrasound-Assisted Synthesis: Recent studies have demonstrated that ultrasound can facilitate the synthesis of pyrazole derivatives in shorter reaction times and higher yields .

The applications of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde extend across various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer agents and anti-inflammatory drugs.
  • Agriculture: Pyrazole compounds can serve as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The compound may find applications in developing new materials or coatings due to its unique chemical properties.

Interaction studies involving 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity and reactivity with biological targets. Some key findings include:

  • Enzyme Inhibition: Research indicates that certain pyrazole derivatives can inhibit enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects .
  • Receptor Binding: Studies have shown that these compounds may interact with specific receptors, influencing cellular signaling pathways.

Several compounds share structural similarities with 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehydePyrazole derivativeExhibits enhanced biological activity due to bromine substitution
4-MethoxybenzaldehydeAromatic aldehydeUsed as a precursor in various organic synthesis reactions
5-Amino-3-methylpyrazoleAmino-substituted pyrazoleKnown for its antibacterial properties

These compounds highlight the versatility of pyrazole derivatives while demonstrating the unique characteristics of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde in terms of reactivity and biological potential.

The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde represents a specialized application of fundamental pyrazole chemistry principles, requiring careful consideration of both nucleophilic substitution and transition metal-catalyzed approaches [1]. The compound, bearing the molecular formula C₁₁H₁₀N₂O and characterized by its aldehyde functionality coupled with a 3-methylpyrazole moiety, demands sophisticated synthetic strategies to achieve optimal yields and purity [2].

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution serves as a primary synthetic route for constructing 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde derivatives [16]. The mechanism involves the initial formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group to generate the desired pyrazole-benzaldehyde conjugate [4]. Research demonstrates that electron-withdrawing groups at the meta position of benzaldehyde derivatives enhance the electrophilic character of the aromatic system, facilitating nucleophilic attack by the pyrazole nitrogen [16].

Temperature optimization studies reveal that nucleophilic substitution reactions proceed most efficiently at temperatures between 90-120°C, with reaction times typically ranging from 2-8 hours depending on the specific substituents present . The presence of electron-donating groups on the pyrazole ring, such as the methyl group at the 3-position, increases nucleophilicity and accelerates the substitution process [4].

Temperature (°C)Reaction Time (h)Yield (%)Selectivity
801245Low
100672Moderate
120485High
140278High

Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing optimal conditions for nucleophilic substitution [21] [24]. These solvents effectively solvate the nucleophile while minimizing interference with the substitution mechanism [25].

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed coupling reactions have emerged as highly effective methods for synthesizing N-arylpyrazoles, including 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde [14]. The use of tertiary-butyl-BrettPhos as a ligand enables efficient coupling of aryl triflates with pyrazole derivatives, achieving high yields even with ortho-substituted substrates [14]. This approach demonstrates exceptional tolerance for various functional groups, including aldehydes, making it particularly suitable for target compound synthesis [14].

Mechanistic investigations reveal that the palladium-catalyzed process proceeds through oxidative addition of the aryl halide, followed by coordination of the pyrazole nucleophile and subsequent reductive elimination [15]. The reaction typically employs palladium acetate at 5-10 mol% loading with silver oxide as a halide-removal agent [15]. Optimal conditions utilize acetic acid or acetic acid-hexafluoroisopropanol solvent systems at temperatures ranging from 100-140°C [15].

Sequential palladium-catalyzed coupling-cyclocondensation-coupling methodologies enable the construction of complex pyrazole architectures through concatenated Sonogashira alkynylation and Suzuki arylation reactions [17]. This diversity-oriented approach facilitates fine-tuning of structural features while maintaining high synthetic efficiency [17].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Palladium acetate/BrettPhos5120896
Palladium acetate/XPhos10140824
Palladium tetrakis(triphenylphosphine)4110768

Reaction Kinetics and Thermodynamic Considerations

Kinetic analysis of pyrazole synthesis reveals complex reaction pathways involving multiple intermediates and potential autocatalytic mechanisms [32]. Transient flow methodologies enable precise measurement of reaction rates, providing insights into mechanistic details that conventional batch methods cannot readily access [32]. For the Knorr pyrazole synthesis, which serves as a model system for understanding pyrazole formation kinetics, rate constants exhibit strong temperature dependence following Arrhenius behavior [32].

Activation energy determinations for pyrazole-related transformations typically range from 50-70 kilocalories per mole, indicating substantial energy barriers that must be overcome through careful optimization of reaction conditions [34]. Experimental measurements using temperature-dependent kinetic studies reveal activation energies of approximately 50.7 ± 2.7 kilocalories per mole for pyrazole isomerization reactions [34]. These values align closely with density functional theory calculations, confirming the reliability of computational predictions for guiding synthetic optimization [34].

Thermodynamic considerations reveal that pyrazole formation reactions generally exhibit favorable enthalpy changes, with entropy factors playing crucial roles in determining overall reaction feasibility [23]. The formation of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde involves both enthalpic stabilization through bond formation and entropic penalties associated with reduced molecular flexibility [23].

Reaction ParameterValueUnits
Activation Energy50.7 ± 2.7kcal/mol
Enthalpy of Activation26.6-43.3kJ/mol
Entropy of Activation-79.3 to -95.3J/(K·mol)
Free Energy of Activation19.6-55.0kJ/mol

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature, but excessive heating can lead to competing side reactions and reduced selectivity [34]. The optimal temperature window for 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde synthesis typically ranges from 100-140°C, balancing reaction efficiency with product quality [11].

Solvent Systems and Catalytic Efficiency

Solvent selection exerts profound influence on both reaction kinetics and catalytic efficiency in pyrazole synthesis [19] [24]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate exceptional performance, serving dual roles as reaction medium and carbon-1 source in certain synthetic protocols [21] [25]. The unique properties of dimethyl sulfoxide enable cascade reactions that construct pyrazole rings through [2+2+1] annulation processes [21].

Comparative studies of solvent effects reveal significant variations in catalytic efficiency across different media [24]. Methanol, tetrahydrofuran, acetonitrile, and chloroform each provide distinct advantages depending on the specific synthetic approach employed [24]. For copper-catalyzed systems, methanol frequently emerges as the optimal choice, providing maximum velocities of 41.67 micromolar per liter per minute with Michaelis constants of 0.02 molar per liter [24].

SolventRelative EfficiencyViscosity (cP)Dielectric ConstantOptimal Temperature (°C)
Dimethyl sulfoxide1002.047.0120
Dimethylformamide850.838.0110
Acetonitrile750.436.0100
Methanol920.533.090
Tetrahydrofuran680.57.580

The implementation of binary solvent systems often provides enhanced performance compared to single-component media [11]. Flow chemistry approaches demonstrate particular sensitivity to solvent selection, with optimized conditions frequently employing solvent gradients or sequential solvent changes to maximize both conversion and selectivity [11]. These methodologies enable continuous processing with residence times ranging from 15 minutes to several hours, depending on substrate complexity and desired transformation scope [11].

Catalytic efficiency studies reveal strong correlations between solvent properties and catalyst performance [19]. Pyrazole ligands coordinated to manganese demonstrate exceptional efficiency in polar protic media, while copper-based systems favor polar aprotic environments [19] [24]. The nature of counterions also influences catalytic behavior, with acetate and nitrate salts generally providing superior performance compared to halide alternatives [24].

Scalability Challenges in Industrial Production

Industrial-scale synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde faces numerous challenges related to process optimization, safety considerations, and economic viability [26] [29]. Scalability issues arise primarily from the complex nature of pyrazole synthesis, which often involves multiple steps, sensitive intermediates, and stringent purity requirements [26]. Manufacturing processes must address regioselectivity concerns, as asymmetric pyrazole synthesis can generate multiple isomers requiring expensive separation procedures [26].

Process development studies reveal that industrial production requires careful optimization of reaction conditions to maintain consistent quality while maximizing throughput [29]. The synthesis of fluorine-containing pyrazole intermediates, which share structural similarities with the target compound, demonstrates typical scalability challenges encountered in this chemical class [29]. Industrial routes often employ continuous flow methodologies to improve heat and mass transfer while reducing safety risks associated with handling reactive intermediates [11].

Scale ParameterLaboratoryPilot PlantIndustrial
Batch Size1-10 g1-10 kg100-1000 kg
Reaction Time4-8 h6-12 h8-16 h
Yield85-95%80-90%75-85%
Purity>98%>95%>92%
Cost Factor1.0×0.3×0.1×

Economic considerations significantly impact industrial viability, with raw material costs, waste disposal expenses, and energy requirements all contributing to overall production economics [29]. The development of environmentally sustainable processes requires minimization of hazardous solvents and implementation of atom-economical transformations [28]. Green chemistry principles increasingly drive industrial process selection, favoring mechanochemical activation and ultrasound-assisted synthesis over traditional thermal methods [27].

Quality control challenges in industrial production stem from the sensitivity of pyrazole compounds to oxidation and thermal degradation [26]. Specialized storage and handling procedures must be implemented to maintain product stability throughout the supply chain [29]. Process analytical technology enables real-time monitoring of critical quality parameters, facilitating rapid response to deviations and ensuring consistent product quality [42].

The thermal stability profile of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde demonstrates characteristic behavior typical of pyrazole-containing aromatic aldehydes. Cyclocondensation reactions involving this compound can be conducted at temperatures up to 90°C, ensuring complete imine formation without degradation of the aldehyde functional group . This temperature threshold represents a critical stability boundary for synthetic applications.

Related pyrazole-benzaldehyde derivatives exhibit melting points in the range of 156-158°C [2], while more complex pyrazole-containing systems show thermal transitions at higher temperatures, with some derivatives maintaining stability up to 217-219°C [3]. The decomposition temperatures for related pyrazole derivatives typically occur above 235-237°C [4], suggesting that 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde likely maintains structural integrity within this temperature range.

Temperature (°C)ObservationReference
90Cyclocondensation temperature ensuring complete imine formation without aldehyde degradation
156-158Melting point of related pyrazole-benzaldehyde derivatives [2]
217-219Melting point of methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate [3]
235-237Decomposition temperature of related pyrazole derivatives [4]

The phase behavior of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde remains incompletely characterized, with specific melting point, boiling point, and density data not currently available in the literature [5] [6]. The compound exists as a solid under standard storage conditions, requiring inert atmosphere storage at 2-8°C to maintain stability [7]. No evidence of sublimation under normal conditions has been reported, and crystal polymorphism has not been investigated for this specific compound.

Solubility Parameters in Organic Media

The solubility profile of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde reflects the combined hydrophilic characteristics of the pyrazole ring and hydrophobic properties of the aromatic benzaldehyde moiety. The compound demonstrates favorable solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [8] [9] .

In DMSO, the compound exhibits high solubility due to strong molecular interactions facilitated by the high dipole moment and dielectric constant of the solvent [9]. These interactions are primarily dipole-dipole in nature, occurring between the pyrazole nitrogen atoms and the sulfoxide functionality. Nitromethane also provides high solubility for pyrazole derivatives through similar dipole-dipole interactions [9].

SolventSolubilityNotesReference
EthanolSolubleCommon reaction solvent for pyrazole derivatives [11]
DichloromethaneSolubleOrganic solvent for pyrazole-benzaldehyde compounds [11]
DMSOHigh solubility (polar aprotic)Dipole moment and dielectric constant favor strong molecular interactions [8] [9]
DMFModerate solubility (polar aprotic)Moderate solubility for pyrazole compounds [8]
WaterLimited solubilityHydrophobic character limits water solubility [11]
MethanolSoluble (reaction medium)Used in synthesis monitoring via TLC [4]
Nitromethane (NM)High solubility (polar aprotic)Strong dipole-dipole interactions with pyrazole derivatives [9]

The compound shows good solubility in ethanol and dichloromethane, making these solvents suitable for synthetic applications and purification procedures [11]. Methanol serves as an effective medium for reaction monitoring through thin-layer chromatography and can facilitate dissolution for analytical purposes [4] . The limited water solubility is attributed to the hydrophobic character of the benzaldehyde portion and the overall molecular architecture [11].

Acid-Base Reactivity and Tautomeric Equilibria

The acid-base properties of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde are dominated by the pyrazole ring system, which exhibits both weakly basic and weakly acidic characteristics. The pyrazole moiety has a pKa of 2.52 for its protonated form, indicating weak basicity compared to aliphatic amines due to π-electron delocalization [13]. The acidic behavior is characterized by a pKa of 14.21, reflecting the weak acidity of the N-H proton [13].

Tautomeric equilibria represent a fundamental aspect of pyrazole chemistry, with rapid interconversion occurring between N1-H and N2-H forms in solution [14]. This prototropic tautomerism proceeds with kinetics fast enough to be undetected on the NMR timescale under normal conditions, resulting in averaged signals for positions affected by the equilibrium [14].

PropertyValue/DescriptionNotesReference
Pyrazole pKa (protonated form)2.52 (weakly basic)General pyrazole property applicable to 3-methyl derivatives [13]
Pyrazole pKa (acidic form)14.21 (weakly acidic)General pyrazole property [13]
Tautomeric equilibriumRapid interconversion between N1-H and N2-H formsFast exchange on NMR timescale in solution [14]
Solvent effect on tautomerism (DMSO)Kinetics considerably slowed in polar aprotic solventsDMSO slows prototropic equilibrium kinetics [13] [14]
Temperature effect on tautomerismEquilibrium influenced by temperatureLow temperatures favor individual tautomer observation [14]
Aldehyde group reactivitySusceptible to nucleophilic addition and oxidationAldehyde functionality maintains reactivity in compound

The solvent environment significantly influences tautomeric equilibrium kinetics. In polar aprotic solvents such as DMSO, the prototropic interconversion is considerably slowed, potentially allowing for individual tautomer observation under appropriate conditions [13] [14]. Temperature effects also modulate the equilibrium, with lower temperatures favoring the resolution of individual tautomeric forms [14].

The aldehyde functional group maintains its characteristic reactivity, remaining susceptible to nucleophilic addition reactions and oxidation processes . The electron-withdrawing nature of the pyrazole ring may influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and selectivity in nucleophilic addition reactions.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde encompasses both the aldehyde and pyrazole functionalities, each contributing distinct redox characteristics. The aldehyde group exhibits typical carbonyl electrochemistry, with reduction occurring in the hydrogen adsorption region at potentials less than 0 V versus the reversible hydrogen electrode (RHE) on platinum electrodes [16]. Complete oxidation of the aldehyde to carbon dioxide occurs at potentials greater than 0.60 V versus RHE [16].

Pyrazole ring reduction has been characterized for related arylazapyrazole derivatives, showing cathodic peaks in the range of -0.336 to -0.450 V versus Ag/AgCl [17]. The reduction follows an EiCi mechanism, indicating an irreversible electrode process coupled with chemical reactions [17]. The electrochemical activity of pyrazole derivatives requires pre-protonation, typically achieved using Britton-Robinson buffer at pH 2 [17].

ParameterValue/RangeElectrodeReference
Aldehyde reduction potential (vs RHE)Hydrogen adsorption region (<0 V)Platinum [16]
Aldehyde oxidation potential (vs RHE)>0.60 V (complete oxidation to CO₂)Platinum [16]
Pyrazole ring reduction-0.336 to -0.450 V vs Ag/AgClGlassy carbon [17]
Electrochemical mechanismEᵢCᵢ mechanism (irreversible)Various [17]
Supporting electrolyte0.1 M KOH or Britton-Robinson bufferN/A [18]
Solvent systemDMF, aqueous solutionsN/A [17]
Temperature dependencePositive shift with increasing temperatureVarious [17]
pH dependenceNegative shift with increasing pHVarious [17]

Temperature effects on electrochemical behavior show a positive shift in peak potentials with increasing temperature, indicating that reduction becomes thermodynamically more favorable at elevated temperatures [17]. Conversely, pH increases cause negative shifts in peak potentials, making reduction more difficult as the solution becomes less acidic [17]. This pH dependence underscores the importance of protonation in the electrochemical mechanism.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

186.079312947 g/mol

Monoisotopic Mass

186.079312947 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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